molecular formula C7H4BrF3O B1266203 4-Bromo-2-(trifluoromethyl)phenol CAS No. 50824-04-9

4-Bromo-2-(trifluoromethyl)phenol

Cat. No. B1266203
CAS RN: 50824-04-9
M. Wt: 241 g/mol
InChI Key: PDPGERGWEOJVDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-2-(trifluoromethyl)phenol and its derivatives involves various chemical reactions, highlighting the versatility of this compound as a precursor. For instance, it has been synthesized through reactions involving bromosalicylaldehyde with aminopyridine, showcasing the compound's role in forming Schiff base compounds (Khalaji et al., 2017). Another example includes its synthesis from 4-methylphenol by oxidative bromination, emphasizing efficient production methods with high yields (Ren Qun-xiang, 2004).

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(trifluoromethyl)phenol derivatives has been extensively studied using various techniques, including X-ray diffraction, NMR spectroscopy, and DFT calculations. These studies reveal the compound's crystalline structure, molecular geometry, and intramolecular interactions, such as hydrogen bonding, which play a crucial role in stabilizing the molecular conformation (Khalaji et al., 2017).

Chemical Reactions and Properties

4-Bromo-2-(trifluoromethyl)phenol participates in various chemical reactions, including electrophilic aromatic substitution and coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, demonstrating the compound's reactivity and versatility. For example, it undergoes bromination and isomerization reactions under specific conditions, leading to the formation of bromophenols and bromodienones (Fischer & Henderson, 1983).

Physical Properties Analysis

The physical properties of 4-Bromo-2-(trifluoromethyl)phenol, such as solubility, melting point, and boiling point, are crucial for its handling and application in chemical synthesis. These properties are determined by the compound's molecular structure and intermolecular forces.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are essential for understanding the compound's behavior in various chemical environments. Its role as a precursor in synthesizing Schiff base compounds highlights its reactivity and usefulness in organic synthesis (Khalaji et al., 2017).

Scientific Research Applications

Chemical Reactions and Synthesis

4-Bromo-2-(trifluoromethyl)phenol is involved in various chemical processes and synthesis. A study by Fischer and Henderson (1983) describes its use in bromination reactions and the resultant bromo derivatives. This showcases its role in complex chemical rearrangements, highlighting its significance in synthetic chemistry (Fischer & Henderson, 1983).

Crystallography and Vibrational Analysis

The compound has been analyzed in the context of crystallography and vibrational, electronic, and optical analysis. Soltani et al. (2018) conducted a comprehensive study using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to explore the optical and electronic properties of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol, a related compound. This research provides insights into its molecular structure and properties, which can be crucial for various scientific applications (Soltani et al., 2018).

Synthesis of Novel Compounds

4-Bromo-2-(trifluoromethyl)phenol serves as a building block for synthesizing new compounds. Zhang et al. (2018) reported the synthesis of novel linear trinuclear manganese clusters using a compound structurally similar to 4-Bromo-2-(trifluoromethyl)phenol. This indicates its utility in developing new materials with potential applications in various fields like magnetism and electrochemistry (Zhang et al., 2018).

Optical and Fluorescence Properties

The compound's derivatives have been studied for their optical and fluorescence properties. Yoshino et al. (2010) explored intensely fluorescent azobenzenes derived from bromophenols, demonstrating the potential of these compounds in applications like fluorescent vital staining and visualization of living tissues (Yoshino et al., 2010).

Schiff Base Compounds

Schiff base compounds derived from 4-Bromo-2-(trifluoromethyl)phenol have been synthesized and characterized, as detailed by Khalaji et al. (2017). These studies contribute to understanding the compound's chemistry and potential applications in areas like molecular recognition and catalysis (Khalaji et al., 2017).

Environmental Impact

Research by Koch and Sures (2018) discusses the environmental concentrations and toxicology of tribromophenol, a related compound. This research is crucial for understanding the environmental impact and safety of bromophenol derivatives, including 4-Bromo-2-(trifluoromethyl)phenol (Koch & Sures, 2018).

Safety And Hazards

4-Bromo-2-(trifluoromethyl)phenol may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPGERGWEOJVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198854
Record name o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trifluoromethyl)phenol

CAS RN

50824-04-9
Record name o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050824049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(trifluoromethyl)phenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

First, 41.33 g of 2-trifluoromethylphenol and 1800 ml of chloroform were charged into a reaction vessel, and 129.16 g of tetra-n-butylammonium tribromide was slowly added at room temperature over about one hour with stirring. After stirring at room temperature for 72 hours, the reaction solution was concentrated. Then, 500 ml of 10% hydrochloric acid was added to the resultant residue, and the mixture was extracted four times with 200 ml of diethyl ether. The ether layers were combined, washed with water, dried over anhydrous magnesium sulfate and then concentrated to give 49.5 g of 4-bromo-2-trifluoromethylphenol as a crude product (yield, 81%).
Quantity
41.33 g
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
129.16 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3.0 g (11.8 mmol) 4-bromo-1-methoxy-2-trifluoromethyl-benzene in 20 mL 1 M HBr in glacial acetic acid is stirred for 60 h at 90° C. The reaction solution is diluted with 300 mL water, adjusted to pH 7 with K2CO3. The aqueous phase is extracted with EtOAc, the combined organic extracts are with washed 40 mL quarter-saturated NaHCO3 solution and dried over MgSO4. The solvent is eliminated i.vac. and the product is further reacted without any more purification.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A round-bottom flask with stirbar was charged with 2-(trifluoromethyl)phenol (1.7 g, 10.49 mmol) in 10 mL CH2Cl2 was cooled to 0° C. Bromine (0.540 ml, 10.49 mmol) in 2 mL CH2Cl2 was added dropwise. The reaction mixture was stirred at 0° C. for 1 hour, then allowed to warm to ambient temperature over 1 hour. Aqueous NaHSO3 solution was added, and the mixture extracted with CH2Cl2. The organic phase was washed with aqueous NaHCO3 and brine, dried (MgSO4), filtered, and concentrated. The residues were purified by flash chromatography eluting with 100% CH2Cl2, to afford the title compound. 1H NMR (300 MHz, dimethylsulfoxide-d6) δ ppm 10.90 (s, 1H), 7.63 (m, 1H), 6.98 (d, 1H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-(trifluoromethyl)phenol
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Reactant of Route 6
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Citations

For This Compound
29
Citations
X Wu, J Cai, Y Cheng - Journal of Applied Polymer Science, 2022 - Wiley Online Library
… First, 4-bromo-2-trifluoromethyl phenol was reacted with tert-butyl dimethyl chlorosilane to afford compound 1 in high yield (90%). Then the biaryl compound 2 was prepared by …
Number of citations: 21 onlinelibrary.wiley.com
ML Micklatcher, M Cushman - Synthesis, 1999 - thieme-connect.com
An improved method for the synthesis of 3-fluorosalicylic acid is described. A positional protective group strategy allows formylation selectively at the ortho position of 4-bromo-2-…
Number of citations: 7 www.thieme-connect.com
L Gabrielli, D Núñez-Villanueva, CA Hunter - Chemical Science, 2020 - pubs.rsc.org
A new family of recognition-encoded oligomers that form stable duplexes in chloroform have been prepared. Monomer building blocks composed of dialdehydes functionalised with …
Number of citations: 15 pubs.rsc.org
JY Choi, CM Calvet, DF Vieira… - Acs Medicinal …, 2014 - ACS Publications
Sterol 14α-demethylase (CYP51) is an important therapeutic target for fungal and parasitic infections due to its key role in the biosynthesis of ergosterol, an essential component of the …
Number of citations: 23 pubs.acs.org
L Colella, L Brambilla, V Nardone, E Parisini… - re.public.polimi.it
Due to their particular electronic properties, conjugated quinoidal species are attractive components in molecular electronics and optoelectronic devices for a wide range of applications. …
Number of citations: 2 re.public.polimi.it
K Stensrud, J Noh, K Kandler, J Wirz… - The Journal of …, 2009 - ACS Publications
Three new trifluoromethylated p-hydroxyphenacyl (pHP)-caged γ-aminobutyric acid (GABA) and glutamate (Glu) derivatives have been examined for their efficacy as photoremovable …
Number of citations: 44 pubs.acs.org
L Colella, L Brambilla, V Nardone, E Parisini… - Physical Chemistry …, 2015 - pubs.rsc.org
The biradicaloid vs. quinoidal character of the ground state of thiophene-based heterophenoquinones bearing donor or acceptor groups is investigated. Keeping the conjugation …
Number of citations: 16 pubs.rsc.org
SK Putri, YH Kim, DR Whang, JH Kim… - Macromolecular …, 2018 - Wiley Online Library
A series of quinoxaline‐based conjugated polymers, in which the electron‐donating benzodithiophene (BDT) unit is linked to the electron‐accepting 6,7‐difluorinated quinoxaline (DFQ) …
Number of citations: 15 onlinelibrary.wiley.com
EM Lopez-Fontal - 2016 - researchgate.net
DNA is an exquisite self-assembly system and an example of a multipoint-interaction system which shows high cooperativity when hybridised. 1 Yet, modified versions of DNA have …
Number of citations: 0 www.researchgate.net
FT Szczypiński - 2019 - repository.cam.ac.uk
Nature has long inspired chemists to replicate the molecules produced by evolution. Arguably, the most important of these are the nucleic acids because of the ability to store and …
Number of citations: 3 www.repository.cam.ac.uk

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